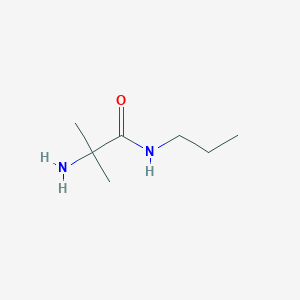

2-methyl-N-propylalaninamide

説明

科学的研究の応用

Fluorescence in Protein Studies

2-methyl-N-propylalaninamide, due to its structural similarity to fluorescent amino acids like dansylalanine, may be utilized in protein studies. Dansylalanine has been genetically encoded in yeast to study protein structure, dynamics, and interactions. This approach involves selective incorporation of fluorophores into proteins at defined sites, providing insights into protein folding and function under various conditions (Summerer et al., 2006).

Chemical Synthesis

The compound's potential for modification makes it a candidate for chemical synthesis research, particularly in the development of novel methylation methods. For instance, direct N-monomethylation of aromatic primary amines using methanol has been achieved with significant efficiency and selectivity, highlighting the versatility of such compounds in synthetic chemistry (Feng Li et al., 2012).

RNA Structure Analysis

Compounds structurally related to 2-methyl-N-propylalaninamide might be useful in RNA structure analysis techniques like SHAPE (Selective 2′-hydroxyl acylation analyzed by primer extension), which assesses RNA flexibility and structure at a single-nucleotide resolution. This method relies on the reactivity of specific chemical groups towards RNA, providing valuable information about RNA conformation and its role in biological processes (Wilkinson et al., 2006).

Epigenetic Research

In epigenetics, understanding the role of DNA methylation in cancer has been crucial. Compounds like 2-methyl-N-propylalaninamide could serve as analogs or inhibitors in studying the mechanisms of DNA methylation and demethylation, providing insights into gene regulation, cancer progression, and potential therapeutic targets (J. Kaiser, 2010).

特性

IUPAC Name |

2-amino-2-methyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYLXSNQBWYMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-propylalaninamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。